

# Early-phase clinical trial data on Taletrectinib's efficacy

Author: BenchChem Technical Support Team. Date: December 2025



An in-depth analysis of the early-phase clinical trial data for **Taletrectinib**, a next-generation, central nervous system (CNS)-active, selective tyrosine kinase inhibitor (TKI), reveals a promising efficacy and manageable safety profile in patients with ROS1-positive non-small cell lung cancer (NSCLC) and other solid tumors harboring NTRK fusions. This technical guide synthesizes available quantitative data, details experimental protocols, and provides visualizations of the underlying biological and clinical workflows.

### **Mechanism of Action**

**Taletrectinib** is an oral TKI that potently and selectively inhibits ROS1 and pan-NTRK (TrkA, TrkB, TrkC) kinases.[1][2] In cancer, chromosomal rearrangements can lead to the creation of fusion proteins (e.g., ROS1-fusion, NTRK-fusion) that are constitutively active, driving oncogenic signaling through downstream pathways like MAPK/ERK and PI3K/AKT.[3][4] This uncontrolled signaling promotes cellular proliferation, survival, and metastasis.[3] **Taletrectinib** functions by binding to the ATP-binding site of these fusion kinases, inhibiting their activity and blocking these downstream oncogenic signals.[1][3] A key feature of **Taletrectinib** is its high selectivity for ROS1 over TrkB, which may contribute to a lower incidence of neurologic adverse events compared to other TKIs.[5][6] Furthermore, it has demonstrated potent activity against acquired resistance mutations, notably the ROS1 G2032R solvent-front mutation, a common mechanism of resistance to first-generation TKIs like crizotinib.[2][7]





Click to download full resolution via product page

Caption: Taletrectinib inhibits ROS1/NTRK signaling pathways.

## **Efficacy Data from Early-Phase Clinical Trials**



The clinical development of **Taletrectinib** has progressed through Phase I and pivotal Phase II studies (TRUST-I and TRUST-II), demonstrating significant anti-tumor activity in both TKI-naïve and TKI-pretreated patients with ROS1+ NSCLC.

### Phase I Studies (U101 & J102)

The first-in-human Phase I studies established the safety, tolerability, and preliminary efficacy of **Taletrectinib**. A pooled analysis of data from studies in the US (NCT02279433) and Japan (NCT02675491) provided the initial evidence of clinical activity.[8] The Maximum Tolerated Dose (MTD) was determined to be 800 mg once daily.[7][9]

| Patient<br>Population      | N (evaluable) | Confirmed<br>ORR (95% CI) | DCR (95% CI)           | Median PFS<br>(95% CI)    |
|----------------------------|---------------|---------------------------|------------------------|---------------------------|
| ROS1 TKI-Naïve             | 9             | 66.7% (35.4 –<br>87.9)    | 100% (70.1 –<br>100)   | 29.1 months (2.6<br>– NR) |
| Crizotinib Pre-<br>treated | 6             | 33.3% (9.7 –<br>70.0)     | 88.3% (43.6 –<br>97.0) | 14.2 months (1.5<br>– NR) |
| Data sourced               |               |                           |                        |                           |

from a pooled

analysis of

Phase 1 studies.

[8]

### Phase II TRUST-I Study (China)

The TRUST-I study (NCT04395677) was a pivotal Phase II trial in Chinese patients with ROS1+ NSCLC. The results showed high and durable responses, particularly in the TKI-naïve population, and confirmed robust intracranial activity.[5][10]



| Patient<br>Population                              | N  | Confirmed<br>ORR                   | Intracranial<br>cORR | Median PFS  |
|----------------------------------------------------|----|------------------------------------|----------------------|-------------|
| ROS1 TKI-Naïve                                     | -  | 92.5%                              | 88%                  | 33.2 months |
| Crizotinib Pre-<br>treated                         | -  | 52.6% 73%                          |                      | 11.8 months |
| → with G2032R<br>mutation                          | 13 | 80% (61.5% in<br>another analysis) |                      | -           |
| Data sourced<br>from TRUST-I<br>study reports.[10] |    |                                    |                      |             |

### Phase II TRUST-II Study (Global)

The TRUST-II study (NCT04919811) is a global Phase II trial designed to confirm the efficacy and safety of **Taletrectinib** in a broader, more diverse population across North America, Europe, and Asia.[12][13] The data presented from this trial have been consistent with the strong results from TRUST-I.[14][15]

| Patient<br>Population                           | N  | Confirmed<br>ORR (95% CI) | Intracranial<br>cORR (95% CI) | 12-Month DOR<br>Rate |
|-------------------------------------------------|----|---------------------------|-------------------------------|----------------------|
| TKI-Naïve                                       | 54 | 85.2% (72.9 –<br>93.4)    | 66.7% (29.9 –<br>92.5)        | 80%                  |
| TKI-Pretreated                                  | 47 | 61.7% (46.4 –<br>75.5)    | 56% (30 – 80)                 | 75%                  |
| Data sourced from TRUST-II study presentations. |    |                           |                               |                      |

# Pooled Analysis of TRUST-I and TRUST-II



An integrated analysis of the pivotal TRUST-I and TRUST-II trials, comprising 273 patients, provides the most comprehensive dataset on **Taletrectinib**'s efficacy. These results establish **Taletrectinib** as a potential best-in-class ROS1 TKI.[17][18][19]

| Patient<br>Population                                                              | N   | Confirmed<br>ORR (95%<br>CI) | Intracranial<br>cORR (95%<br>CI) | Median<br>DOR (95%<br>CI)  | Median PFS<br>(95% CI)     |
|------------------------------------------------------------------------------------|-----|------------------------------|----------------------------------|----------------------------|----------------------------|
| TKI-Naïve                                                                          | 160 | 88.8% (82.8 -<br>93.2)       | 76.5%                            | 44.2 months<br>(30.4 - NR) | 45.6 months<br>(29.0 - NR) |
| TKI-<br>Pretreated (1<br>prior ROS1<br>TKI)                                        | 113 | 55.8%                        | 65.6%                            | 9.7 months<br>(7.3 - 12.0) | 9.7 months<br>(7.4 - 12.0) |
| Data sourced<br>from pooled<br>analysis of<br>TRUST-I and<br>TRUST-II.[19]<br>[20] |     |                              |                                  |                            |                            |

### **NTRK Fusion-Positive Solid Tumors**

**Taletrectinib** is also being evaluated in a Phase II basket trial for patients with NTRK fusion-positive solid tumors (NCT04617054).[21] While detailed efficacy data is still maturing, one patient with TPM3-NTRK1 differentiated thyroid cancer in the Phase I study achieved a confirmed partial response lasting 27 months at data cutoff.[7][9]

### **Experimental Protocols**

The clinical evaluation of **Taletrectinib** has followed a structured progression from dose-finding to pivotal efficacy studies. The protocols for the key trials share common design elements.

# Study Design: TRUST-II (NCT04919811) - A Representative Protocol



- Phase: Phase II.[13]
- Design: Global, multicenter, single-arm, open-label study.[12][15]
- Objective: To evaluate the efficacy and safety of Taletrectinib monotherapy in patients with advanced ROS1-positive NSCLC and other solid tumors.[13][22]
- Treatment: Taletrectinib administered orally at a dose of 600 mg once daily (QD) in 21-day cycles until disease progression or unacceptable toxicity.[17][22]
- Primary Endpoint: Confirmed Objective Response Rate (cORR) as assessed by an Independent Review Committee (IRC) using Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST v1.1).[15][19]
- Secondary Endpoints: Duration of Response (DOR), Intracranial cORR (IC-cORR),
   Progression-Free Survival (PFS), Overall Survival (OS), and safety.[12][21]

### **Patient Population & Cohorts**

The TRUST-II trial enrolled patients into distinct cohorts based on their prior treatment history: [13][22]

- Cohort 1: ROS1 TKI-naïve NSCLC patients (≤1 prior line of chemotherapy).
- Cohort 2: NSCLC patients previously treated with one prior ROS1 TKI (crizotinib or entrectinib) (≤1 prior line of chemotherapy).
- Other Cohorts: Included patients with more extensive prior TKI treatments and those with other ROS1-positive solid tumors.[13]

### **Key Inclusion Criteria**

- Locally advanced or metastatic solid tumor with a documented ROS1 fusion.[13]
- ECOG performance status of 0-1.[23]
- At least one measurable target lesion per RECIST v1.1.[21]



• Asymptomatic or stable brain metastases are permitted.[23]

### **Tumor Assessment**

- Systemic tumor assessments (e.g., CT/MRI) were performed at baseline and on a regular schedule during treatment.[17]
- For patients with baseline brain metastases, brain imaging was conducted on the same schedule as systemic assessments.[17]





Click to download full resolution via product page

**Caption:** Generalized workflow for the TRUST-II clinical trial.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Taletrectinib | C23H24FN5O | CID 72202474 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is Taletrectinib used for? [synapse.patsnap.com]
- 4. trustedpharmaguide.com [trustedpharmaguide.com]
- 5. Efficacy and Safety of Taletrectinib in Chinese Patients With ROS1+ Non–Small Cell Lung Cancer: The Phase II TRUST-I Study PMC [pmc.ncbi.nlm.nih.gov]
- 6. Taletrectinib for the treatment of ROS-1 positive non-small cell lung cancer: a drug evaluation of phase I and II data PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. U.S. Phase I First-in-human Study of Taletrectinib (DS-6051b/AB-106), a ROS1/TRK Inhibitor, in Patients with Advanced Solid Tumors PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. AnHeart reports data from ROS1+ NSCLC therapy trial [clinicaltrialsarena.com]
- 11. Taletrectinib in ROS1-positive NSCLC: bridging clinical trials and real-world practice -PMC [pmc.ncbi.nlm.nih.gov]
- 12. TRUST-II: a global phase II study of taletrectinib in ROS1-positive non-small-cell lung cancer and other solid tumors PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. ilcn.org [ilcn.org]
- 15. Phase II Study of Taletrectinib Shows Durable Overall Response and Favorable Safety in Patients with ROS1+ Non-Small Cell Lung Cancer | IASLC [iaslc.org]
- 16. onclive.com [onclive.com]
- 17. ascopubs.org [ascopubs.org]
- 18. esmo.org [esmo.org]



- 19. Combined Efficacy and Safety Data From 2 Phase 2 Trials of Taletrectinib in Patients
  Diagnosed With Advanced or Metastatic ROS1-Positive NSCLC Conference
  Correspondent [conference-correspondent.com]
- 20. onclive.com [onclive.com]
- 21. targetedonc.com [targetedonc.com]
- 22. ascopubs.org [ascopubs.org]
- 23. A Phase III Study Comparing Taletrectinib With Standard Therapy in ROS1 Positive Locally Advanced or Metastatic Non-small Cell Lung Cancer Patients | Clinical Research Trial Listing [centerwatch.com]
- To cite this document: BenchChem. [Early-phase clinical trial data on Taletrectinib's efficacy].
   BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b1652593#early-phase-clinical-trial-data-on-taletrectinib-s-efficacy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com